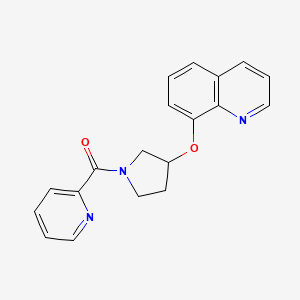

Pyridin-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

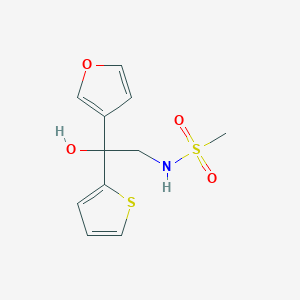

“Pyridin-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone” is a complex organic compound. It contains a pyridin-2-yl group, a quinolin-8-yloxy group, and a pyrrolidin-1-yl group . It’s part of a class of compounds that have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a catalyst-free synthesis of N-pyridin-2-yl and N-quinolin-2-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The pyridin-2-yl, quinolin-8-yloxy, and pyrrolidin-1-yl groups are key components of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The DFT calculation and experimental study showed that the reaction proceeds through the intermediate formation of hetaryl isocyanates .科学的研究の応用

Spectroscopic Properties and Quantum Chemistry

Research on related compounds, such as 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, has explored their spectroscopic properties under various environmental conditions. These studies reveal insights into the fluorescence, electronic absorption, and excitation properties, offering a foundation for understanding the electronic structure and potential applications of Pyridin-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone in optical materials and sensors. Quantum chemistry calculations further elucidate the molecular orbital involvement and hydrogen bonding's impact on stability and electronic transitions (Al-Ansari, 2016).

Medicinal Chemistry and Drug Design

The structural motif of Pyridin-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone is relevant to the development of selective inhibitors for various enzymes and receptors. For instance, studies on heteroaryl substituted 1,2,5,6-tetrahydropyrrolo[3,2,1-ij]quinolin-4-one derivatives have showcased their potential as highly potent and selective aldosterone synthase inhibitors. This suggests potential therapeutic applications for conditions such as hyperaldosteronism and myocardial fibrosis, highlighting the chemical scaffold's significance in designing new drugs (Lucas et al., 2011).

Coordination Chemistry and Material Science

Investigations into zinc quinaldinate complexes with pyridine-based ligands, similar in structure to the compound of interest, demonstrate the versatility of these chemical frameworks in forming various coordination complexes. Such studies are pivotal for the development of materials with specific optical, electronic, or catalytic properties. The ability to fine-tune intermolecular interactions and coordination environments suggests applications in the synthesis of novel materials and catalysts (Modec, 2018).

Bioimaging and Sensing Applications

The development of fluorescent probes based on bipyridine constructs for Zn2+ ion sensing in aqueous solutions has showcased the potential of pyridine and quinoline derivatives in bioimaging. The specific sensing mechanism and turn-on fluorescence response highlight the role of such compounds in biological imaging and metal ion detection, providing a basis for the application of Pyridin-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone in similar contexts (Pawar et al., 2016).

将来の方向性

作用機序

Target of Action

Compounds with similar structures have been known to interact with various biological targets, contributing to their therapeutic effects .

Mode of Action

It’s known that the compound can be synthesized via a catalyst-free process, involving the intermediate formation of hetaryl isocyanates . This suggests that the compound might interact with its targets through the formation of covalent bonds .

Biochemical Pathways

Compounds with similar structures have been shown to influence various biochemical pathways, leading to diverse downstream effects .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability and overall therapeutic potential .

Result of Action

Similar compounds have been shown to exhibit robust in vivo efficacy in both inflammatory and neuropathic rodent models of pain .

Action Environment

The action, efficacy, and stability of Pyridin-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone can be influenced by various environmental factors . These may include the pH of the environment, the presence of other molecules, and the temperature .

特性

IUPAC Name |

pyridin-2-yl-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c23-19(16-7-1-2-10-20-16)22-12-9-15(13-22)24-17-8-3-5-14-6-4-11-21-18(14)17/h1-8,10-11,15H,9,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMBVSIFIMRWRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridin-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

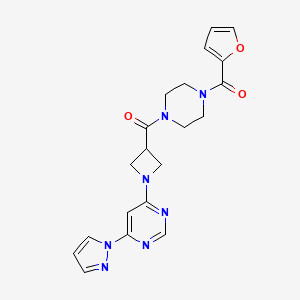

![N-(3,4-dimethoxyphenyl)-3-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2842203.png)

![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2842204.png)

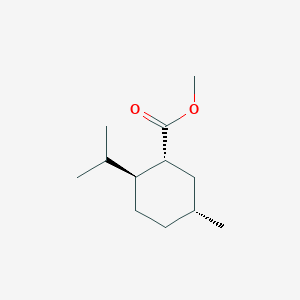

![[1-(Methoxymethyl)cyclopentyl]methanol](/img/structure/B2842209.png)

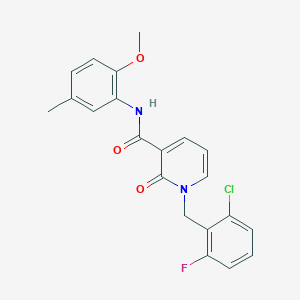

![Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2842214.png)

![2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2842215.png)

![N-(3-chloro-4-methoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![3-benzyl-5-methyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2842218.png)

![7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2842221.png)

![1-(4-bromophenyl)-5-(2-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2842226.png)